Sub-Nanomolar PAK1 Potency Surpasses Lead Series and External Benchmarks
AZ13705339 exhibits a PAK1 IC50 of 0.33 nM, representing a 303-fold improvement over the initial screening hit compound 1 (IC50 = 100 nM) in the same biochemical assay . It also surpasses the external benchmark FRAX-597 (PAK1 IC50 = 2.8 nM) by 8.5-fold . When compared to the clinical candidate PF-3758309 (PAK1 IC50 = 13.7 nM in cross-study comparison), AZ13705339 is 41-fold more potent .
| Evidence Dimension | PAK1 enzymatic IC50 |
|---|---|
| Target Compound Data | 0.33 nM (AZ13705339) |
| Comparator Or Baseline | Compound 1 IC50 = 100 nM; FRAX-597 IC50 = 2.8 nM; PF-3758309 IC50 = 13.7 nM |
| Quantified Difference | 303-fold vs. compound 1; 8.5-fold vs. FRAX-597; 41-fold vs. PF-3758309 |
| Conditions | Biochemical kinase assay at ATP concentration within 2-fold of measured KM for PAK1 (McCoull et al., 2016); PF-3758309 data from published literature |
Why This Matters
For researchers requiring complete suppression of PAK1 catalytic activity at low concentrations, 0.33 nM potency enables the use of minimal compound amounts, reducing off-target risk and solvent burden.
- [1] McCoull W, et al. ACS Med Chem Lett. 2016;7(12):1118-1123. Table 1 and text. View Source
- [2] PF-3758309 IC50 data from Table 2, PLOS ONE 2021;16(6):e0252927. View Source
